4-(Ethylamino)butane-1-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(ethylamino)butane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-2-7-5-3-4-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUATYDDMJYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597847 | |
| Record name | 4-(Ethylamino)butane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89585-27-3 | |
| Record name | 4-(Ethylamino)butane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 4 Ethylamino Butane 1 Sulfonic Acid
Exploration of Established Synthetic Pathways and Precursors
The most established and direct synthetic route to 4-(ethylamino)butane-1-sulfonic acid involves the reaction between two key precursors: 1,4-butanesultone and an ethylamine (B1201723) derivative. This pathway is favored for its high atom economy and straightforward reaction conditions.
1,4-Butanesultone (also known as 1,2-oxathiane-2,2-dioxide) is a cyclic ester of 4-hydroxybutanesulfonic acid and serves as a primary precursor in the synthesis of a wide range of sulfobetaines and other sulfonated compounds. wikipedia.org It is a potent sulfo-alkylating agent, designed to introduce the sulfobutyl group (–(CH₂)₄–SO₃⁻) into molecules containing nucleophilic functional groups, such as amines and hydroxyls. wikipedia.org
The reactivity of 1,4-butanesultone is dictated by the strained six-membered ring containing a sulfonate ester group. This structure makes the carbon atom adjacent to the ring oxygen (C4) highly electrophilic and susceptible to nucleophilic attack. The reaction with a nucleophile leads to the irreversible opening of the sultone ring, forming a stable C-N bond and generating the butane-1-sulfonate (B1229382) functionality. bldpharm.com This reaction proceeds smoothly with various nucleophiles, including ammonia (B1221849) and tertiary amines like triethylamine (B128534), to form zwitterionic sulfobutylbetaines. wikipedia.org The reaction of 1,4-butanesultone is a cornerstone for imparting high water solubility to hydrophobic molecules. wikipedia.org
Several methods exist for the preparation of 1,4-butanesultone itself. A common laboratory-scale synthesis starts from 4,4'-dichlorodibutyl ether, which is reacted with sodium sulfite (B76179) to form a disodium (B8443419) salt that is subsequently converted to the sultone. wikipedia.org Other routes start from 4-chlorobutan-1-ol or 4-chlorobutyl acetate. wikipedia.orgorgsyn.org More recent patented methods aim to improve purity and yield, for instance, by starting with 4-chlorobutanol and sodium sulfite in an alcohol solvent, followed by acidification and dehydration under vacuum, which can significantly shorten reaction times compared to older methods. google.com
Ethylamine acts as the primary nucleophile in the synthesis of this compound. The nitrogen atom in ethylamine possesses a lone pair of electrons, making it an effective nucleophile capable of attacking the electrophilic carbon center of the 1,4-butanesultone ring. patsnap.com This initiates the ring-opening reaction, leading to the formation of the target aminosulfonic acid.
The reaction is analogous to the well-documented reactions of ammonia and other primary amines with halogenoalkanes. rhhz.net In the context of the sultone reaction, the primary amine attacks, and a zwitterionic product is formed directly. A critical consideration when using a primary amine like ethylamine is the potential for over-alkylation. The newly formed secondary amine product, this compound, still possesses an N-H bond and can theoretically act as a nucleophile itself, reacting with another molecule of 1,4-butanesultone. This would lead to the formation of a bis(sulfobutyl)ethylamine derivative. To favor the desired mono-alkylation product, reaction conditions, particularly the stoichiometry of the reactants, must be carefully controlled. Using an excess of ethylamine can help ensure that the sultone is more likely to react with the primary amine rather than the secondary amine product. rhhz.net
Development of Novel Synthetic Routes and Reaction Optimizations
While the reaction of ethylamine with 1,4-butanesultone remains the most direct and established pathway, research into analogous reactions provides insights into potential optimizations and novel approaches. Developments often focus on improving reaction conditions, minimizing byproducts, and simplifying purification.
The synthesis of related N-substituted aminosulfonic acids has been explored under various conditions. For example, the reaction of the imide nucleophile succinimide (B58015) with 1,4-butanesultone to form 4-(succinimido)-1-butane sulfonic acid has been achieved with high yield by stirring the neat reactants at a moderately elevated temperature (40-50 °C). mdpi.com This suggests that the synthesis of this compound could potentially be optimized under solvent-free conditions, which aligns with the principles of green chemistry.
The choice of solvent can also be a key optimization parameter. The synthesis of a related zwitterion from triethylamine and 1,4-butanesultone proceeds efficiently in acetonitrile, yielding the product in 85% yield. wikipedia.org Other syntheses involving 1,4-butanesultone have been conducted in toluene. researchgate.net The optimal solvent for the reaction with ethylamine would depend on factors such as reactant solubility, reaction temperature, and ease of product isolation.
Below is a table detailing the reaction conditions for the synthesis of an analogous compound, 4-(succinimido)-1-butane sulfonic acid, which serves as a representative example for this class of reaction.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Succinimide | 1,4-Butane sultone | None (Neat) | 40-50 | 10 | 90.2 | mdpi.com |
This interactive table demonstrates a representative synthesis. Conditions for this compound would require specific empirical optimization.
Mechanistic Elucidation of Formation Reactions
The formation of this compound from ethylamine and 1,4-butanesultone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism involving the ring-opening of the sultone. bldpharm.com
The mechanism can be described in the following steps:
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the ethylamine molecule. This lone pair acts as a nucleophile, attacking the electron-deficient C4 carbon atom of the 1,4-butanesultone ring (the carbon bonded to the ring oxygen).
Ring Opening: This attack occurs from the side opposite to the leaving group (the ring oxygen), consistent with the SN2 pathway. As the new C-N bond forms, the C-O bond of the sultone ring cleaves. This relieves the ring strain and results in a transient intermediate.
Proton Transfer: The intermediate species is a zwitterion where the nitrogen is positively charged (having four bonds) and the sulfonate group is negatively charged. A proton is then transferred from the newly formed ammonium (B1175870) group to a base (another molecule of ethylamine or solvent). This deprotonation of the nitrogen atom results in the final, stable zwitterionic product, this compound, which contains both a secondary amine and a sulfonic acid group.
This ring-opening mechanism is highly efficient and is the fundamental basis for using 1,4-butanesultone to introduce sulfobutyl groups onto a wide variety of nucleophilic substrates. bldpharm.com
Principles of Sustainable Synthesis in this compound Production
The principles of green chemistry can be applied to the synthesis of this compound to enhance its environmental sustainability. Key areas of focus include the development of eco-friendly synthetic routes for precursors and the optimization of the main reaction conditions.
One major advancement is the development of more sustainable methods for producing the 1,4-butanesultone precursor. Patented processes that reduce the use of large quantities of organic solvents, shorten reaction times, and increase yields represent a significant step toward a greener synthesis. google.comrhhz.net For example, using an alcohol medium to facilitate the reaction between 4-chlorobutanol and sodium sulfite can increase the sulfonation yield to over 95% and reduce the reaction time from days to hours. google.com
For the main reaction, performing the synthesis under solvent-free conditions, as demonstrated in analogous reactions, is a key green strategy. mdpi.comcjcatal.com This eliminates solvent waste, reduces purification steps, and lowers energy consumption. The reaction between succinimide and 1,4-butanesultone, for instance, proceeds to high yield simply by heating the neat reactants. mdpi.com Furthermore, the use of reusable solid acid catalysts has been shown to be effective in related syntheses, offering an alternative to corrosive and non-renewable homogeneous catalysts. Applying these concepts—such as optimizing for solvent-free conditions and exploring recyclable catalysts—could significantly improve the environmental profile of this compound production.
Advanced Isolation and Purification Techniques for Research-Grade Compound
The purification of this compound to a research-grade standard presents a unique set of challenges due to its zwitterionic nature. The presence of both a positive (ammonium) and a negative (sulfonate) charge within the same molecule results in high polarity and water solubility, while exhibiting low solubility in common organic solvents. researchgate.net This necessitates the use of advanced isolation and purification techniques tailored for such compounds.
Recrystallization
Recrystallization is a primary and cost-effective method for purifying crude this compound. The choice of solvent is critical and often involves polar protic solvents or mixtures thereof.
Solvent Selection: Water is a common solvent for zwitterions due to their high polarity. nih.gov However, to induce crystallization, the solubility often needs to be reduced. This can be achieved by adding a miscible organic solvent in which the compound is less soluble, such as ethanol (B145695), isopropanol, or acetone. reddit.com The optimal solvent system is typically determined empirically. For instance, dissolving the crude product in a minimal amount of hot water followed by the gradual addition of ethanol until turbidity is observed, and then allowing the solution to cool slowly, can yield high-purity crystals. researchgate.net
pH Adjustment: The solubility of zwitterionic compounds is highly dependent on pH. researchgate.net The lowest solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero. Adjusting the pH of the aqueous solution to the pI of this compound can induce precipitation. However, this method can be tricky and may not always be efficient for crystallization. researchgate.net
Chromatographic Methods
When recrystallization alone is insufficient to achieve the desired purity, chromatographic techniques are employed. The stationary and mobile phases must be carefully selected to handle the ionic nature of the compound.
Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying charged molecules. google.com Given that this compound possesses both cationic and anionic centers, either cation-exchange or anion-exchange chromatography can be utilized, depending on the pH of the mobile phase.
Cation-Exchange Chromatography: At a pH below the pKa of the ethylamino group, the compound will have a net positive charge and bind to a cation-exchange resin (e.g., a resin with sulfonic acid functional groups). nih.gov The compound can then be eluted by increasing the salt concentration or the pH of the mobile phase.
Anion-Exchange Chromatography: At a pH above the pKa of the sulfonic acid group, the compound will have a net negative charge and bind to an anion-exchange resin. Elution is typically achieved by increasing the salt concentration or decreasing the pH. Using a volatile buffer system, such as ammonium formate (B1220265) or ammonium acetate, is advantageous as it can be easily removed by lyophilization. biotage.com
Reversed-Phase Chromatography (RPC): While challenging for highly polar compounds, reversed-phase HPLC can be adapted for the purification of this compound. biotage.com
Ion-Pairing Chromatography: This variation of RPC involves adding an ion-pairing agent to the mobile phase. For example, a long-chain alkylammonium salt can pair with the sulfonate group, increasing the compound's hydrophobicity and allowing for retention on a C18 or C8 column. Aromatic sulfonic acids can also be used as ion-pairing agents. nih.gov
pH Modification: Adjusting the pH of the mobile phase can suppress the ionization of one of the functional groups, altering the compound's retention characteristics. However, due to the presence of both a strong acid (sulfonic acid) and a base (amine), achieving a suitable retention window can be complex. biotage.com
The following interactive table summarizes the key aspects of these advanced purification techniques:
| Technique | Principle | Stationary Phase Examples | Mobile Phase Considerations | Key Advantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system. | Not applicable | Polar protic solvents (e.g., water, ethanol) or mixtures. pH adjustment to the isoelectric point can be used. researchgate.net | Cost-effective, scalable. |
| Cation-Exchange Chromatography | Separation based on reversible binding to a negatively charged stationary phase. | Sulfonated polystyrene-divinylbenzene resins. | Elution with increasing salt concentration or pH. Volatile buffers are preferred. nih.gov | High capacity and selectivity for cations. |
| Anion-Exchange Chromatography | Separation based on reversible binding to a positively charged stationary phase. | Quaternary ammonium functionalized resins. | Elution with increasing salt concentration or decreasing pH. Volatile buffers are preferred. | High capacity and selectivity for anions. |
| Ion-Pairing Reversed-Phase Chromatography | An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, which is then retained by a non-polar stationary phase. | C18 or C8 silica. | Aqueous/organic mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) salts). biotage.com | Applicable to ionic compounds that are poorly retained in traditional RPC. |
Advanced Spectroscopic Characterization and Structural Analysis Methodologies for 4 Ethylamino Butane 1 Sulfonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 4-(Ethylamino)butane-1-sulfonic acid, both ¹H and ¹³C NMR would provide critical information.
In ¹H NMR spectroscopy, the distinct chemical environments of the protons in the ethyl and butyl chains would give rise to a series of characteristic signals. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) adjacent to the nitrogen. The butyl chain would exhibit more complex splitting patterns due to the influence of both the amino and sulfonate groups. The methylene group adjacent to the sulfonic acid moiety (α-CH₂) would be significantly deshielded, appearing at a downfield chemical shift. The methylene group adjacent to the nitrogen (δ-CH₂) would also be shifted downfield, while the two central methylene groups (β-CH₂ and γ-CH₂) would resonate at intermediate chemical shifts.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts would be influenced by the electronegativity of the neighboring atoms, with the carbons bonded to the nitrogen and sulfur atoms appearing at lower field.
Expected ¹H NMR Data (in D₂O)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.2 | Triplet | ~7 |
| CH₂ (ethyl) | ~3.1 | Quartet | ~7 |
| β-CH₂ (butyl) | ~1.6 | Multiplet | - |
| γ-CH₂ (butyl) | ~1.9 | Multiplet | - |
| α-CH₂ (butyl) | ~2.9 | Triplet | ~7.5 |
| δ-CH₂ (butyl) | ~3.2 | Triplet | ~7.5 |
Expected ¹³C NMR Data (in D₂O)
| Carbon Atom | Expected Chemical Shift (ppm) |
| CH₃ (ethyl) | ~14 |
| β-C (butyl) | ~22 |
| γ-C (butyl) | ~28 |
| CH₂ (ethyl) | ~45 |
| δ-C (butyl) | ~49 |
| α-C (butyl) | ~51 |
Mass Spectrometry (MS) for Molecular Fragmentation Studies and Isotopic Profiling
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The monoisotopic mass of this compound is 181.0773 g/mol . epa.gov
In a typical mass spectrum, the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed, confirming the molecular weight. High-resolution mass spectrometry would allow for the determination of the exact mass, further confirming the elemental formula (C₆H₁₅NO₃S). epa.govnih.gov
Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the sulfonic acid group (SO₃H), cleavage of the C-S bond, and fragmentation of the alkyl chains. For instance, the loss of the SO₃ group would result in a fragment ion with a mass corresponding to the remaining ethylaminobutyl cation.
Predicted Mass Spectrometry Data
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 182.0851 | Protonated molecule |
| [M-H]⁻ | 180.0694 | Deprotonated molecule |
| [M-SO₃]⁺ | 102.1277 | Loss of sulfur trioxide |
| [C₄H₁₀N]⁺ | 72.0813 | Cleavage at the β-γ carbon bond of the butyl chain |
| [C₂H₅NH₂]⁺ | 46.0651 | Cleavage of the N-butyl bond |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the sulfonic acid and secondary amine groups. The O-H stretch of the sulfonic acid group would appear as a broad band in the region of 3000-2500 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations would be observed as strong bands around 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine would likely be a weaker band around 3400-3300 cm⁻¹. C-H stretching vibrations of the alkyl chains would be present in the 3000-2850 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-O and S=O stretching vibrations are also Raman active. The C-S stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 700-600 cm⁻¹ region.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonic Acid | O-H stretch | 3000-2500 (broad) |
| S=O asymmetric stretch | 1250-1150 | |
| S=O symmetric stretch | 1060-1030 | |
| C-S stretch | 700-600 | |
| Secondary Amine | N-H stretch | 3400-3300 |
| N-H bend | 1650-1550 | |
| Alkyl Chains | C-H stretch | 3000-2850 |
| C-H bend | 1470-1350 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would definitively confirm the molecular connectivity and provide insight into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. As of now, there is no publicly available crystal structure for this specific compound.
Computational and Theoretical Chemistry Investigations of 4 Ethylamino Butane 1 Sulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 4-(Ethylamino)butane-1-sulfonic acid, these calculations can elucidate electron distribution, molecular orbital energies, and reactivity indicators.
Methodology: Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between accuracy and computational cost. A common functional for this type of molecule is B3LYP, paired with a basis set like 6-311++G(d,p), which is adept at handling the diffuse electrons of anions and the polarization of bonds. tandfonline.com Such calculations would typically be performed on the optimized geometry of the molecule in its gaseous phase and in a simulated aqueous environment using a polarizable continuum model (PCM).
Predicted Findings: The electronic structure of this compound is characterized by the high electronegativity of the oxygen atoms in the sulfonic acid group and the nitrogen atom in the ethylamino group. This leads to a significant dipole moment. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized around the electron-rich amino group, indicating its propensity to act as an electron donor. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the sulfonic acid moiety, highlighting its role as an electron acceptor.
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this compound, this gap would be influenced by the interplay between the electron-donating ethylamino group and the electron-withdrawing sulfonic acid group.
Interactive Data Table: Predicted Electronic Properties
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, revealing its conformational flexibility and interactions with its environment, particularly in an aqueous solution. nih.gov
Methodology: MD simulations for this compound would typically be performed using force fields like AMBER or CHARMM, which are parameterized for biomolecules. The molecule would be placed in a simulation box filled with water molecules, and the system's trajectory would be calculated over several nanoseconds.
Interactive Data Table: Predicted Intermolecular Interactions
Theoretical Studies on Protonation States and Zwitterionic Behavior
The presence of both an acidic (sulfonic acid) and a basic (ethylamino) group suggests that this compound can exist in different protonation states and as a zwitterion.
Methodology: The pKa values of the functional groups can be predicted using quantum chemical calculations, often employing a thermodynamic cycle that involves calculating the Gibbs free energy of deprotonation in both the gas phase and solution. rsc.org The zwitterionic form, where the sulfonic acid is deprotonated (-SO3-) and the amino group is protonated (-NH2+-), is expected to be the dominant species at physiological pH.
Predicted Findings: The sulfonic acid group is a strong acid, and its pKa is predicted to be low (around 1-2). The ethylamino group is a weak base, with a predicted pKa for its conjugate acid around 10-11. This wide separation in pKa values strongly indicates that the zwitterionic form will be the most stable and abundant species in a wide pH range, from approximately 2 to 10. This is a common characteristic of amino acids and their derivatives. aip.org
Interactive Data Table: Predicted pKa Values and Dominant Species
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be used to confirm the molecule's structure if experimental data becomes available. tandfonline.comtandfonline.com
Methodology: NMR shielding tensors and chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov IR frequencies and intensities are obtained from the second derivatives of the energy with respect to atomic displacements.
Predicted Findings: The predicted 1H NMR spectrum would show characteristic signals for the ethyl and butyl protons, with chemical shifts influenced by the adjacent amino and sulfonate groups. The 13C NMR spectrum would similarly provide a unique fingerprint of the carbon skeleton. The IR spectrum is expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group and the N-H bending vibrations of the protonated amino group. tsijournals.com
Interactive Data Table: Predicted Key Spectroscopic Data
Ligand-Target Modeling for Hypothetical Biological Interactions (non-clinical)
Molecular docking and other ligand-target modeling techniques can be used to explore hypothetical interactions of this compound with biological macromolecules, such as enzymes or receptors. This can generate hypotheses about its potential biological roles.
Methodology: Molecular docking simulations would involve computationally placing the 3D structure of this compound into the binding site of a target protein. The software then calculates the binding affinity and predicts the most likely binding pose. These studies are purely hypothetical and serve to guide further non-clinical research.
Predicted Findings: Given its structural similarity to taurine (B1682933), a molecule with numerous biological roles, it is plausible to hypothesize that this compound could interact with some of the same targets. nih.govnih.gov For instance, docking studies could explore its potential to bind to GABA receptors or other neurotransmitter transporters. The zwitterionic nature of the molecule would likely facilitate interactions with charged and polar residues in a protein's binding pocket through salt bridges and hydrogen bonds.
Interactive Data Table: Hypothetical Ligand-Target Interactions
Biochemical and Molecular Mechanistic Studies of 4 Ethylamino Butane 1 Sulfonic Acid Excluding Clinical Human Trials
Evaluation of Biological Buffering Capacities and pH Stability
Aminosulfonic acids are widely recognized for their efficacy as biological buffers, a class of compounds often referred to as "Good's buffers". interchim.fr These buffers are characterized by several desirable properties, including high water solubility, low permeability through biological membranes, and pKa values that are minimally affected by temperature and concentration. interchim.fr
While specific experimental data on the pKa and buffering range of 4-(Ethylamino)butane-1-sulfonic acid are not readily found in the literature, its structural attributes—a secondary amine and a sulfonic acid group separated by a four-carbon chain—allow for informed predictions. The sulfonic acid group is strongly acidic and exists in its deprotonated, anionic form (sulfonate) at physiological pH. nih.gov The buffering capacity is therefore determined by the pKa of the secondary amino group.
The length of the carbon chain between the amino and sulfonate groups is a critical determinant of the amine's pKa. nih.gov A shorter chain tends to lower the pKa due to the electron-withdrawing effect of the sulfonate group. nih.gov Given the four-carbon spacer in this compound, its pKa is expected to be higher than that of aminomethanesulfonates (one-carbon spacer) and likely falls within a range similar to other N-alkylated aminoalkanesulfonic acids with longer carbon chains. nih.gov For instance, a predicted functional use for this compound is as a buffer, with a predicted probability of 0.433. epa.gov
The chemical stability of aminosulfonic acids is generally high, and they exhibit resistance to enzymatic and hydrolytic degradation. interchim.fr It is anticipated that this compound would share this characteristic stability, making it suitable for a variety of biochemical assays where maintaining a constant pH is crucial.
Table 1: Comparison of pKa Values for Selected Aminosulfonic Acids
| Buffer Name | pKa at 25°C | Useful pH Range |
|---|---|---|
| MOPS | 7.20 | 6.5-7.9 |
| HEPES | 7.48 | 6.8-8.2 |
| TAPS | 8.40 | 7.7-9.1 |
| AMPSO | 9.00 | 8.3-9.7 |
| CHES | 9.50 | 8.6-10.0 |
| CAPS | 10.40 | 9.7-11.1 |
This table presents data for well-characterized aminosulfonic acids to provide a comparative context for the expected properties of this compound. Data sourced from Carl ROTH. carlroth.com
Investigation of Enzyme-Substrate/Inhibitor Interactions in Cell-Free Systems
Cell-free systems provide a powerful platform for studying enzyme kinetics and interactions without the complexities of a cellular environment. nih.govnih.gov In such systems, the inertness of buffer components is paramount to avoid interference with enzymatic activity. Good's buffers are generally chosen for their limited interaction with enzymes. carlroth.com
As a potential inhibitor, the sulfonic acid moiety could play a role. For example, some sulfonamide compounds containing a sulfonic acid tail have been investigated as inhibitors of carbonic anhydrases. mdpi.com The negatively charged sulfonate group can interact with charged amino acid residues at the rim of an enzyme's active site. mdpi.com Therefore, it is conceivable that this compound could exhibit weak inhibitory effects on certain enzymes, particularly those with positively charged active site pockets. However, without empirical data, this remains speculative. Other studies have looked into sulfonamide compounds as inhibitors of tryptase, an enzyme involved in inflammatory diseases. google.com
Analysis of Molecular Interactions with Biomolecules (e.g., proteins, nucleic acids, lipids)
The interaction of small molecules with biomolecules is fundamental to their biological function. The zwitterionic nature of this compound at physiological pH (protonated amine, deprotonated sulfonate) would govern its interactions.
Proteins: The primary interactions with proteins would likely be electrostatic. The negatively charged sulfonate could interact with positively charged residues like lysine (B10760008) and arginine, while the positively charged ethylamino group could interact with aspartate or glutamate (B1630785) residues. Such interactions are a general feature of many charged molecules in a biological milieu.
Nucleic Acids: The interaction of small molecules with DNA or RNA can occur through groove binding, intercalation, or electrostatic interactions with the phosphate (B84403) backbone. atdbio.com The ethylamino group of the compound, being positively charged, could potentially engage in ionic interactions with the negatively charged phosphate backbone of nucleic acids. atdbio.com However, the molecule lacks the planar aromatic structures typically required for intercalation or the specific shape for significant groove binding. atdbio.com A study on a related compound, (R)-4-amino-butane-1,3-diol, showed that its incorporation into oligonucleotides could enhance their stability against degradation. nih.gov
Lipids: As a highly water-soluble and charged molecule, this compound is expected to have very low permeability across lipid bilayers, a key characteristic of Good's buffers. interchim.fr Significant interaction with the hydrophobic core of a lipid membrane is not anticipated.
Cellular Uptake and Transport Mechanism Research in Model Systems (non-human cell lines)
Research into the cellular uptake of aminosulfonic acids is important for understanding their biological inertness. Generally, Good's buffers are designed to have minimal permeability across cell membranes to prevent interference with cellular processes. interchim.fr
No studies were found that specifically investigated the uptake of this compound in any cell line. However, based on its structure—a zwitterionic compound with high water solubility—it is predicted to be largely membrane-impermeant. The presence of charged groups (sulfonate and ammonium) at physiological pH would significantly hinder passive diffusion across the lipid bilayer.
In a study of other sulfonamide-based compounds, the inclusion of a sulfonic acid tail was shown to render the molecules membrane-impermeant in Caco-2 cell assays. mdpi.com This supports the hypothesis that this compound would also exhibit very low cellular uptake. If any uptake were to occur, it would likely be through a non-specific endocytic pathway or via a promiscuous solute carrier, but this is purely conjectural without experimental evidence.
Comparative Biochemical Analysis with Related Aminosulfonic Acids
A comparative analysis of this compound with other aminosulfonic acids can provide insights into its potential properties. The primary structural variables in this class of compounds are the nature of the alkyl or aryl substitution on the amine and the length of the carbon spacer between the amine and the sulfonate group. nih.gov
Table 2: Structural and Property Comparison of Aminosulfonic Acids
| Compound | Amine Substitution | Carbon Spacer Length | Key Characteristic |
|---|---|---|---|
| Taurine (B1682933) | Primary | 2 | Natural osmolyte |
| MOPS | Morpholino | 3 | Common biological buffer, pKa ~7.2 carlroth.com |
| PIPES | Piperazino | 2 | Low aqueous solubility at low pH nih.gov |
| This compound | Secondary (Ethyl) | 4 | Predicted to have a higher pKa than 2- or 3-carbon spacer analogs |
This compound is a structural analog of Butane-1-sulfonic acid, which is an alkanesulfonic acid. nih.govnih.gov The addition of the ethylamino group at the 4-position introduces the zwitterionic character and buffering capability. Compared to a compound like MOPS, which has a tertiary amine within a morpholine (B109124) ring, the secondary amine of this compound would have different steric and electronic properties. The four-carbon spacer is longer than that in many common Good's buffers (e.g., two carbons in MES, three in MOPS), which would likely place its pKa in the higher range of biological buffers, possibly between 8 and 10, similar to buffers like AMPSO or CHES. nih.govcarlroth.com This longer, more flexible chain might also influence its interaction with biomolecules compared to the more rigid ring structures of buffers like HEPES or PIPES.
Advanced Analytical Methodologies for Research Applications of 4 Ethylamino Butane 1 Sulfonic Acid
Development and Validation of Chromatographic Techniques for Complex Sample Matrices
Chromatographic techniques are fundamental for the separation and quantification of 4-(Ethylamino)butane-1-sulfonic acid from intricate biological and environmental samples. The choice of method depends on the sample matrix, the required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common approach, but the high polarity of the target compound requires specific strategies. Pre-column derivatization with reagents like 3,5-dinitrobenzoyl chloride or 4-fluoro-7-nitrobenzofurazan (NBD-F) can be employed to attach a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors. nih.govnih.govbesjournal.com For instance, derivatization with NBD-F allows for highly sensitive fluorescence detection, with separation achieved on a C18 column. nih.gov Another strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds and avoids the need for derivatization. researchgate.net
Ion Chromatography (IC): As an ionic compound, this compound is an excellent candidate for analysis by ion chromatography. This technique separates analytes based on their ionic interactions with a charged stationary phase. Suppressed conductivity detection is typically used for quantifying sulfonic acid counter-ions in pharmaceutical ingredients. ijpsr.comijpsr.com IC methods have been successfully developed for determining methanesulfonic acid in pharmaceutical products, demonstrating high precision and accuracy. ijprs.comlabrulez.com This approach offers a direct analysis pathway, often without the need for derivatization.
Gas Chromatography (GC): Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. chromforum.org Therefore, derivatization is a mandatory step to convert the polar sulfonic acid and amino groups into volatile, thermally stable derivatives. A common approach involves converting the sulfonic acid to a sulfonyl chloride or a methyl sulfonate. acs.orgacs.org For example, aminobenzene sulfonic acids have been successfully analyzed by GC after derivatization with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) to form volatile sulfonyl and phosphoramidic chloride derivatives. oup.com This allows for separation on standard GC columns and detection by flame ionization detector (FID) or mass spectrometry. oup.com
Table 1: Comparison of Chromatographic Techniques for Sulfonic Acid Analysis
| Technique | Principle | Derivatization | Common Detectors | Advantages | Disadvantages |
|---|---|---|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Often required for UV/Fluorescence detection (e.g., NBD-F). nih.gov | UV-Vis, Photodiode Array (PDA), Fluorescence, ELSD. helixchrom.comwu.ac.th | Versatile, robust, widely available. | Derivatization can add complexity and potential for error. |
| IC | Ion-exchange interactions between analyte and stationary phase. ijpsr.com | Not typically required. | Suppressed Conductivity. ijpsr.comlabrulez.com | Direct analysis of ionic compounds, high selectivity. | Limited to ionic analytes, can be sensitive to matrix ions. |
| GC | Partitioning between a gas mobile phase and a liquid/solid stationary phase. chemrxiv.org | Mandatory (e.g., esterification, conversion to sulfonyl chloride). acs.orgoup.com | Flame Ionization (FID), Mass Spectrometry (MS). oup.com | High resolution, excellent for isomer separation. | Destructive, requires volatile and thermally stable analytes. |
Electrophoretic Methods for Purity Assessment and Isomer Separation
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for charged molecules like this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This technique provides rapid analysis times and minimal sample consumption. nih.gov For purity assessment, CE can resolve the main compound from charged impurities with high resolution. Furthermore, its high separation efficiency makes it suitable for the challenging task of separating structural isomers, which may be difficult to resolve by HPLC. oup.com The integration of CE onto microfluidic chips has further enhanced its throughput and automation capabilities. nih.govwiley.com
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Identification
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for trace analysis and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing polar and non-volatile compounds like this compound in complex biological matrices. HILIC is often the preferred separation mode, coupled with electrospray ionization (ESI) in negative ion mode for sensitive detection of the sulfonic acid group. researchgate.netfrontiersin.org Tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), providing exceptional selectivity and sensitivity for quantification at very low levels. oup.com This is crucial for identifying and quantifying metabolites, where the parent compound structure is modified by biological processes. The fragmentation patterns observed in MS/MS spectra are used to elucidate the structure of these metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is essential. chemrxiv.orgnih.gov Once the analyte is made volatile, GC-MS provides high chromatographic resolution and definitive identification based on both retention time and mass spectrum. oup.com The electron ionization (EI) source in GC-MS generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of the parent compound and its metabolites. GC-MS/MS can be used for targeted analysis of specific impurities or metabolites, offering very low detection limits. shimadzu.com
Table 2: Performance Characteristics of Hyphenated Techniques
| Technique | Typical Lower Limit of Quantitation (LLOQ) | Primary Application | Key Advantage |
|---|---|---|---|
| LC-MS/MS | ng/mL to pg/mL range. frontiersin.orgnih.gov | Trace quantification in biological fluids, metabolite identification. oup.com | High sensitivity and selectivity for polar, non-volatile compounds. |
| GC-MS | ppm to ppb range. researchgate.net | Identification of volatile derivatives, impurity profiling. | High separation efficiency, robust compound identification via spectral libraries. |
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research
Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps such as sample handling, derivatization, separation, and detection onto a single miniaturized platform. nih.govelsevierpure.com These systems offer significant advantages for high-throughput research, including drastically reduced sample and reagent consumption, faster analysis times, and potential for automation. wiley.comnih.gov For the analysis of amino sulfonic acids, microchip capillary electrophoresis can perform separations in seconds. nih.gov On-chip derivatization reactions also benefit from the rapid mass transfer in microchannels, increasing reaction speed. elsevierpure.com While still an emerging field for this specific compound class, the potential for developing portable, high-throughput screening platforms for this compound and its analogs is significant. nih.govacs.org
Sample Preparation Strategies for Diverse Research Samples
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before analysis, ensuring the reliability of quantitative data. researchgate.net
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a common first step. It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid to denature and precipitate proteins, which are then removed by centrifugation. researchgate.net
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. While effective, it can be labor-intensive and may not be ideal for highly polar compounds like this compound without prior derivatization or ion-pairing. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that offers superior cleanup and concentration compared to LLE. For a polar compound like this compound, ion-exchange SPE cartridges (either cation or anion exchange, depending on the sample pH) are highly effective at isolating the analyte from complex matrices. Reversed-phase SPE can be used after derivatization.
The choice of strategy depends on the analytical method and the sample matrix. For LC-MS analysis of taurine (B1682933) in biological fluids, a combination of protein precipitation followed by purification on an ion-exchange cartridge is a robust approach. researchgate.net
Method Validation for Reproducibility, Accuracy, and Sensitivity in Research Settings
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. scispace.compreprints.org It is a crucial requirement for any quantitative research to ensure that the data generated is reliable and reproducible. Key validation parameters, typically assessed according to guidelines from the International Council for Harmonisation (ICH), include: ijpsr.comnih.gov
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for sulfonic acids typically show excellent linearity with correlation coefficients (r²) > 0.999. ijpsr.comwu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery experiments, with typical acceptance criteria between 85-115%. ijprs.comwu.ac.th
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with acceptance criteria often below 2-15% depending on the concentration level. ijpsr.comnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Exploration of 4 Ethylamino Butane 1 Sulfonic Acid in Materials Science and Industrial Chemistry Research Excluding Commercial Product Information
Investigation as a Monomer or Building Block in Polymer Synthesis
The presence of two reactive sites—a nucleophilic ethylamino group and an acidic sulfonic acid group—positions 4-(Ethylamino)butane-1-sulfonic acid as a potential monomer or building block in the synthesis of functional polymers. Research into monomers containing sulfonic acid groups has demonstrated their utility in creating polymers with unique properties, such as ion-exchange capabilities and hydrophilicity.
The polymerization of monomers with sulfonic acid functionalities, such as styrenesulfonates or acrylamido-sulfonic acids, often requires a protection strategy. nih.gov The strong acidity of the sulfonic acid group can interfere with many polymerization catalysts and initiators. nih.gov Therefore, a common approach involves polymerizing a protected version of the monomer, such as an alkyl ester, followed by a deprotection step to reveal the sulfonic acid group in the final polymer. nih.gov For instance, well-defined polymers containing sulfonic acid have been successfully synthesized via Atom Transfer Radical Polymerization (ATRP) using protected p-phenyl styrenesulfonate monomers. nih.gov
Similarly, block copolymers of poly(2-acrylamido-2-methylpropane sulfonic acid) have been synthesized by sequential polymerization, creating materials that can be amphiphilic or double hydrophilic depending on the comonomer. repositorioinstitucional.mx Research has also been conducted on the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of activated ester monomers based on 4-vinylsulfonic acid, which can then be functionalized with amines to create sulfonamides. rsc.org These examples provide a roadmap for how this compound could be incorporated into polymer chains, either by protecting its acid group before polymerization or by using its amine functionality for post-polymerization modification of an existing polymer.
Role as a Brønsted Acid Catalyst in Organic Reactions
The sulfonic acid moiety (-SO₃H) is a strong Brønsted acid, making compounds like this compound potential acid catalysts. Computational predictions based on its structure suggest a probable function as a catalyst. epa.gov Research on structurally similar compounds provides strong evidence for this potential. For example, 4-(Succinimido)-1-butane sulfonic acid, which shares the butane (B89635) sulfonic acid backbone, has been shown to be an efficient and reusable Brønsted acid catalyst for the solvent-free synthesis of various heterocyclic compounds like pyrano[4,3-b]pyrans and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. researchgate.netcjcatal.comcjcatal.com This catalyst is prepared from succinimide (B58015) and 1,4-butane sultone and offers advantages such as high yields, clean reactions, and simple methodology. researchgate.netcjcatal.com
The catalytic activity of such molecules stems from their ability to donate a proton to activate substrates in a reaction. The proposed mechanism for the synthesis of 4,4-(arylmethylene)bis(1H-pyrazol-5-ol)s, for example, involves the protonation of an aldehyde by the sulfonic acid catalyst, which facilitates a subsequent Knoevenagel condensation and Michael addition. researchgate.net The catalyst can often be recovered and reused multiple times without a significant loss of activity. researchgate.net
Table 1: Examples of Organic Reactions Catalyzed by Butane Sulfonic Acid Derivatives
| Catalyst | Reactants | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| 4-(Succinimido)-1-butane sulfonic acid | Aromatic aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol)s | Solvent-free, 80 °C | High | researchgate.net |
| 4-(Succinimido)-1-butane sulfonic acid | Malononitrile, Aromatic aldehydes, 4-hydroxycoumarin | Pyrano[4,3-b]pyran derivatives | Thermal or Ultrasonic irradiation | High | cjcatal.com |
| [bsmim][HSO₄]* | β-Naphthol, Benzaldehyde | Dibenzoxanthene derivative | 100 °C, 2 h | ~75% | semanticscholar.org |
| [bsmim][HSO₄]* | Acetic acid, Isoamyl alcohol | Isoamyl acetate | 60 °C, 24 h | ~80% | semanticscholar.org |
*Note: [bsmim][HSO₄] is 1-(4-sulfonic acid)-butyl-3-methyl imidazolium (B1220033) bisulfate, an ionic liquid derived from 1,4-butane sultone.
Development of Novel Ionic Liquids and Their Applications
Task-specific ionic liquids (ILs) are a class of molten salts designed with specific functionalities. The incorporation of a sulfonic acid group is a common strategy to create Brønsted acidic ionic liquids, which can act as both solvents and catalysts. The synthesis of these ILs often involves the reaction of a nucleophile with a sultone, such as 1,4-butane sultone, the cyclic ester of 4-hydroxybutanesulfonic acid. semanticscholar.orgwikipedia.org
For example, the reaction of 1,4-butane sultone with methyl imidazole (B134444) produces a zwitterion, which upon neutralization with a strong acid like sulfuric acid, yields the acidic ionic liquid 1-(4-sulfonic acid)-butyl-3-methyl imidazolium bisulfate ([bsmim][HSO₄]). semanticscholar.org This IL has demonstrated superior catalytic activity in esterification reactions and the synthesis of dibenzoxanthenes compared to conventional catalysts. semanticscholar.org Similarly, reacting 1,4-butane sultone with imidazole can produce 4-Imidazol-1-yl-butane-1-sulfonic acid, an ionic liquid that serves as a dual solvent-catalyst for acetylation reactions. researchgate.netum.edu.my
Given that this compound is itself a zwitterionic structure (an internal salt formed between the amine and sulfonic acid groups), it can be considered a precursor or a component in the design of new ionic liquids. Its reaction with other organic or inorganic species could lead to a variety of ILs with tailored properties for catalysis or other applications. nih.gov The synthesis of sulfonic acid functionalized ionic liquids (SAILs) is an active area of research, with a focus on creating highly active, selective, and recyclable catalysts. nih.gov
Research into its Application in Advanced Separation Technologies (e.g., membranes, adsorbents)
The sulfonic acid group is a key functional component in many materials used for separation technologies due to its strong acidic nature and ability to participate in ion exchange. Sulfonic acid-based proton-exchange membranes (PEMs) are fundamental to fuel cell technology, where they facilitate the transport of protons while separating the fuel and oxidant. nih.gov Although commercial PEMs like Nafion are widely used, research is ongoing to develop new materials with improved properties, such as enhanced mechanical stability and performance at high temperatures. nih.gov
The incorporation of sulfonic acid groups, such as the one in this compound, into a polymer backbone could be a strategy to create novel PEMs or ion-exchange resins. These materials could find use in water purification, chemical separations, or as solid-phase adsorbents for capturing specific ions or charged molecules. The bifunctional nature of the compound, with both an acidic site and a basic (amine) site, could lead to amphoteric ion-exchange materials capable of operating over a wide pH range. While direct application of this compound in membranes has not been reported, the principles established by existing sulfonic acid-based separation materials provide a clear direction for future research. nih.gov
Potential as a Component in Functional Materials (e.g., surfactants, dispersants, dyes)
The amphiphilic structure of this compound, containing a hydrophilic sulfonate head and a more hydrophobic ethyl-butyl-amino tail, suggests its potential use in functional materials, particularly as a surfactant. Quantitative Structure-Use Relationship (QSUR) models predict a high probability of surfactant functionality for this compound. epa.gov
Table 2: Predicted Functional Uses for this compound
| Functional Use | Predicted Probability | Source |
|---|---|---|
| Surfactant | 0.811 | epa.gov |
| Skin Conditioner | 0.481 | epa.gov |
| Buffer | 0.433 | epa.gov |
| Catalyst | 0.386 | epa.gov |
This prediction is supported by research on related compounds. Sulfobetaines, which are zwitterionic compounds often synthesized from 1,4-butane sultone and amines, exhibit properties as surface-active agents. wikipedia.org Furthermore, amine salts of alkylbenzene sulfonic acids are widely used as surfactants in detergent formulations. google.com The combination of an amine and a sulfonic acid in one molecule, as in this compound, could lead to pH-responsive surfactants or hydrotropes.
The sulfobutyl group (–(CH₂)₄–SO₃⁻) is also used to modify other functional materials. For example, its introduction into dye molecules, such as cyanines, significantly increases their water solubility, which is crucial for their application as fluorescent markers in biological systems. wikipedia.org This suggests that this compound could be used as a building block to impart water solubility and other properties to larger, more complex molecules for applications in coatings, inks, or specialty dyes.
Electrochemical Properties and Sensor Development Research
The electrochemical behavior of materials containing sulfonic acid and amine groups is an area of active investigation. The sulfonic acid group can influence the ionic conductivity of a material, particularly in the presence of water, which is a key principle in proton-exchange membranes. nih.gov The amine group can also be electrochemically active and can be used as a recognition site in chemical sensors.
Cyclic voltammetry has been employed to study the electrochemical window and identify the active species in sulfonic acid-based ionic liquids. semanticscholar.org This technique could be applied to this compound to understand its redox properties and electrochemical stability. While there is no specific research on the use of this compound in sensors, its functional groups suggest potential pathways. For example, it could be incorporated into a polymer matrix coated on an electrode. The sulfonic acid groups could serve to preconcentrate certain metal ions through ion exchange, while the amine group could be used for covalent immobilization of enzymes or other biorecognition elements, forming the basis of a biosensor. The conductivity of such a polymer film might also change upon binding to a target analyte, providing a signal for a conductometric sensor. researchgate.net These applications remain speculative but are grounded in the established principles of sensor design.
Future Research Directions and Unexplored Avenues for 4 Ethylamino Butane 1 Sulfonic Acid
Emerging Methodologies for Synthesis and Characterization
Future investigations into 4-(Ethylamino)butane-1-sulfonic acid must begin with the development of efficient and scalable synthetic routes, followed by comprehensive characterization using modern analytical techniques.
Synthesis: The conventional synthesis of similar aminosulfonic acids often involves the reaction of an amine with a sultone, such as 1,4-butane sultone. researchgate.netgoogle.comnih.gov While effective, future research should explore more advanced and sustainable methodologies. One promising route involves the use of 1,4-butane sultone, which can be synthesized from precursors like 4-chlorobutanol and sodium sulfite (B76179). google.comorgsyn.org The reaction of this sultone with ethylamine (B1201723) would yield the target compound. Emerging synthetic strategies could include flow chemistry for improved reaction control and safety, enzymatic synthesis for high stereoselectivity if chiral centers are introduced, and the use of novel Brønsted acid catalysts to improve reaction kinetics and yields under milder conditions. cjcatal.com
Characterization: Beyond standard spectroscopic methods like FT-IR and NMR, emerging characterization techniques are crucial for a complete understanding of the molecule's properties. High-resolution mass spectrometry (HRMS) will be essential for confirming its elemental composition. Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguous structural elucidation, particularly for its derivatives. researchgate.netresearchgate.net Furthermore, X-ray crystallography should be employed to determine its solid-state structure, confirming its zwitterionic nature and detailing the hydrogen-bonding networks. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) would provide insights into its stability and decomposition profile. nih.govnih.gov
| Area | Emerging Methodology | Potential Advantage | Relevant Analogs/Precursors |
| Synthesis | Flow Chemistry | Enhanced safety, scalability, and reaction control | General aminosulfonic acids |
| Enzymatic Synthesis | High stereoselectivity for chiral derivatives | Amino acids, Peptidomimetics researchgate.net | |
| Brønsted Acid Catalysis | Milder reaction conditions, improved yields | Pyrano[4,3-b]pyran derivatives cjcatal.com | |
| Characterization | 2D NMR Spectroscopy | Unambiguous structural assignment of complex derivatives | 4-Imidazol-1-yl-butane-1-sulfonic acid researchgate.netresearchgate.net |
| Single-Crystal X-ray Diffraction | Definitive solid-state structure and intermolecular interactions | Aminosulfonic acid functionalized graphene oxide nih.gov | |
| Computational (DFT) Modeling | Prediction of spectroscopic, electronic, and reactive properties | General organic molecules |
Identification of Key Research Gaps and Unanswered Questions
The primary research gap concerning this compound is the near-complete absence of published data on its fundamental properties and potential activities. Future research should be systematically directed to fill these voids.
Key unanswered questions include:
Physicochemical Properties: What are the precise pKa values for the secondary amine and the sulfonic acid group? What is its solubility profile in various aqueous and organic solvents? Its zwitterionic nature likely makes it highly polar and water-soluble. atamanchemicals.com
Biological Activity: Does the compound exhibit any significant biological activity? Its structural similarity to gamma-aminobutyric acid (GABA) suggests a potential, albeit unexplored, role as a neuromodulator. Investigations into its interaction with taurine (B1682933) transporters are also warranted due to the presence of the aminosulfonic acid moiety. researchgate.net
Coordination Chemistry: How does this bifunctional ligand coordinate with various metal ions? The combination of an amine and a sulfonate group could lead to the formation of stable and potentially catalytic metal complexes.
Predicted Functions: An EPA prediction model suggests potential functional uses as a surfactant, skin conditioner, and buffer. epa.gov Experimental validation of these predicted functions is a significant research gap.
| Research Area | Key Unanswered Question | Proposed Initial Experiment |
| Physical Chemistry | What are the compound's pKa values and thermal stability? | Potentiometric titration; Thermogravimetric Analysis (TGA). |
| Biochemistry | Does it interact with GABA receptors or taurine transporters? | Radioligand binding assays; cellular uptake studies. |
| Inorganic Chemistry | What is its coordination behavior with transition metals? | Synthesis of metal complexes and structural analysis by X-ray crystallography. |
| Applied Chemistry | Can it function effectively as a biological buffer? | pH stability studies in physiological ranges, similar to HEPES. oclc.org |
| Material Science | Does it exhibit surfactant properties as predicted? | Tensiometry to measure critical micelle concentration (CMC). |
Potential for Derivatization to Enhance Specific Research Properties
The true potential of this compound may lie in its use as a versatile building block. Both the secondary amine and the sulfonic acid group are amenable to chemical modification, allowing for the creation of a library of derivatives with tailored properties.
Modification of the Amine Group: The secondary amine can be readily acylated, alkylated, or used as a nucleophile in ring-opening reactions. For example, acylation could be used to attach lipophilic chains to enhance surfactant properties or to link the molecule to peptides, creating novel peptidomimetics. researchgate.net
Modification of the Sulfonic Acid Group: The sulfonic acid can be converted into more reactive sulfonyl chlorides, which can then be used to form sulfonamides or sulfonate esters. This is a common strategy in medicinal chemistry to develop compounds with specific biological targets, such as carbonic anhydrase inhibitors. mdpi.com
Polymerization: The bifunctional nature of the molecule makes it a candidate monomer for the synthesis of novel polyamides or polysulfonamides with integrated ionic groups, which could have applications as polyelectrolytes or ion-exchange resins.
| Derivative Class | Modification Site | Synthetic Strategy | Potential Enhanced Property/Application |
| N-Acyl Derivatives | Secondary Amine | Reaction with acyl chlorides or anhydrides | Enhanced surfactant properties; increased lipophilicity |
| Sulfonamides | Sulfonic Acid | Conversion to sulfonyl chloride, then reaction with amines | Biological activity (e.g., enzyme inhibition) mdpi.com |
| Peptidomimetics | Secondary Amine | Incorporation into peptide chains via solid-phase synthesis | Creation of novel bioactive structures researchgate.net |
| Functional Polymers | Both Amine and Sulfonic Acid | Polycondensation reactions | Ion-exchange materials; biocompatible hydrogels |
Interdisciplinary Research Opportunities with Allied Scientific Fields
The unique bifunctionality of this compound opens up numerous opportunities for collaborative research across different scientific disciplines.
Materials Science: The zwitterionic nature of the molecule makes it an excellent candidate for surface modification. Grafting it onto surfaces could create highly hydrophilic and potentially bio-inert or antifouling coatings. It could also be used to functionalize nanoparticles, such as graphene oxide, to improve their dispersibility in aqueous media and introduce sites for further conjugation. nih.govnih.gov
Medicinal Chemistry and Pharmacology: The butane-sulfonic acid backbone could serve as a scaffold for designing new therapeutic agents. Its structural similarity to known neurotransmitters warrants investigation in neuropharmacology. Furthermore, its high polarity could be exploited to design membrane-impermeant drug conjugates that target extracellular proteins. mdpi.com
Catalysis: Sulfonic acids are known Brønsted acid catalysts. researchgate.netcjcatal.com Heterogenizing this compound by anchoring it to a solid support could produce a recyclable acid catalyst for various organic transformations, such as esterifications and condensation reactions. The presence of the amine group could also allow for bifunctional acid-base catalysis.
Biotechnology: Aminosulfonic acids like HEPES and MOPSO are widely used as biological buffers. oclc.org The buffering capacity of this compound should be characterized to assess its suitability for use in biochemical assays and cell culture, particularly in studies involving metal ion interactions where its chelating properties might be relevant.
Long-Term Research Vision and Potential Broader Scientific Impact
The long-term vision for research on this compound is to establish it not as a standalone compound of interest, but as a foundational building block for a wide array of functional molecules and materials. The initial phase of research should focus on closing the fundamental knowledge gaps regarding its synthesis and basic properties.
The broader scientific impact could be significant. In materials science, it could contribute to the development of new biocompatible coatings and advanced functional polymers. In medicine, its derivatives could provide new scaffolds for drug discovery, potentially leading to novel therapeutics. As a research tool, it could become a new, inexpensive, and effective biological buffer or a recyclable catalyst for green chemistry applications. The systematic study of this relatively simple molecule could provide fundamental insights into the structure-property relationships of bifunctional organic compounds, guiding the rational design of more complex systems for a multitude of scientific and technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
